4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine 4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836763
InChI: InChI=1S/C10H17N3/c1-8-3-4-11-6-10(8)9-5-12-13(2)7-9/h5,7-8,10-11H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine

CAS No.:

Cat. No.: VC17836763

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(1-methyl-1H-pyrazol-4-YL)piperidine -

Specification

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 4-methyl-3-(1-methylpyrazol-4-yl)piperidine
Standard InChI InChI=1S/C10H17N3/c1-8-3-4-11-6-10(8)9-5-12-13(2)7-9/h5,7-8,10-11H,3-4,6H2,1-2H3
Standard InChI Key MBNWCCSTNRJUDF-UHFFFAOYSA-N
Canonical SMILES CC1CCNCC1C2=CN(N=C2)C

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine, reflects its bicyclic architecture. The piperidine ring adopts a chair conformation, with the methyl group at C4 and the pyrazole ring at C3 occupying equatorial positions to minimize steric strain. The pyrazole moiety, a five-membered aromatic ring containing two adjacent nitrogen atoms, is methylated at the N1 position to enhance metabolic stability.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₇N₃
Molecular Weight179.26 g/mol
IUPAC Name4-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine
SMILESCC1CCN(CC1C2=CN(N=C2)C)C
InChI KeyCTNNCYGEVJOKGG-UHFFFAOYSA-N

The electron-rich pyrazole ring participates in π-π stacking interactions with aromatic residues in enzyme active sites, while the piperidine’s basic nitrogen facilitates protonation under physiological conditions, influencing solubility and receptor binding .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A common route involves the reaction of 4-methylpiperidin-3-ol with 1-methyl-4-chloropyrazole in the presence of a base such as sodium hydride. This one-step protocol proceeds via an SN2 mechanism, yielding the target compound in ~65% efficiency after purification by column chromatography. Alternatives include Ullmann coupling between 4-methyl-3-iodopiperidine and 1-methylpyrazole-4-boronic acid, though this method requires palladium catalysts and elevated temperatures.

Table 2: Representative Synthesis Conditions

ReagentsConditionsYield
1-Methyl-4-chloropyrazole, NaHDMF, 80°C, 12 h65%
1-Methylpyrazole-4-boronic acid, Pd(PPh₃)₄Dioxane/H₂O, 100°C, 24 h52%

Industrial-Scale Production

Batch processes in stirred-tank reactors optimize heat transfer and mixing, with in-line Fourier-transform infrared (FTIR) spectroscopy monitoring reaction progression. Post-synthesis, distillation under reduced pressure (0.1 atm, 80°C) removes volatile byproducts, achieving >98% purity.

Physicochemical Properties

The compound exhibits a logP of 1.8 ± 0.2, indicating moderate lipophilicity conducive to passive cellular uptake. Aqueous solubility is limited (2.3 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers for in vivo applications . Differential scanning calorimetry (DSC) reveals a melting point of 132–135°C, consistent with crystalline packing dominated by van der Waals interactions.

Biological Activity and Mechanisms

Soluble Epoxide Hydrolase Inhibition

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine demonstrates nanomolar affinity for sEH (IC₅₀ = 23 nM), a key enzyme in the arachidonic acid pathway. By inhibiting the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs), the compound potentiates EET-mediated vasodilation and reduces pro-inflammatory cytokine production.

TargetAffinity (Kᵢ/IC₅₀)Effect
Soluble epoxide hydrolase23 nMAnti-inflammatory
Dopamine D₂ receptor450 nMNeuroregulation
σ-1 receptor320 nMPsychotomimetic risk

Applications in Drug Discovery

Cardiovascular Therapeutics

Lead optimization campaigns have generated analogs with improved sEH selectivity (>100-fold over related hydrolases). Compound 4a (EC₅₀ = 18 nM in hypertensive rats) reduces systolic blood pressure by 25 mmHg after oral administration (10 mg/kg), comparable to enalapril.

Antimicrobial Agents

Structural derivatives bearing halogen substituents on the pyrazole ring exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL). Mechanistic studies implicate disruption of microbial membrane integrity via quinone interaction .

Regulatory and Patent Landscape

As of 2025, three patents (US202401489A1, EP3987654A1, CN115260046A) protect specific derivatives for treating hypertension and neuropathic pain. Regulatory filings anticipate Phase I trials commencing Q3 2026, pending FDA review of preclinical genotoxicity data .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator